7-Methoxy-6-phenoxy-N-(propan-2-yl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-phenoxy-N-(propan-2-yl)quinazolin-2-amine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-phenoxy-N-(propan-2-yl)quinazolin-2-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of Substituents: The methoxy and phenoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Final Amination: The propan-2-yl group is introduced through an amination reaction using isopropylamine under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
7-Methoxy-6-phenoxy-N-(propan-2-yl)quinazolin-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-phenoxy-N-(propan-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets kinases, enzymes that play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting kinase activity, the compound can disrupt cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Known for its efficacy in treating non-small cell lung cancer.
Afatinib: Used in the treatment of metastatic non-small cell lung cancer.
Uniqueness: 7-Methoxy-6-phenoxy-N-(propan-2-yl)quinazolin-2-amine stands out due to its unique substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives .
Properties
CAS No. |
917609-56-4 |
---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
7-methoxy-6-phenoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C18H19N3O2/c1-12(2)20-18-19-11-13-9-17(16(22-3)10-15(13)21-18)23-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20,21) |
InChI Key |
CXDJCCWPXQILDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)OC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.